Azelaic acid (AzA) is a naturally occurring dicarboxylic acid that has been extensively studied for its therapeutic effects in various skin conditions and diseases. It has been approved for the treatment of rosacea in the United States and for acne vulgaris in many European countries. Azelaic acid has demonstrated efficacy in reducing inflammatory lesions in acne and has also been used in the treatment of hyperpigmentary skin disorders and certain types of melanoma15. Azelaoyl PAF, a derivative of azelaic acid, has been identified as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist and has shown promise in increasing frataxin levels, which is significant for the treatment of Friedreich’s ataxia2.
Azelaic acid's mechanism of action is multifaceted. It has been shown to be effective against acne by reducing the proliferation of keratinocytes and suppressing the growth of acne-causing bacteria. It also possesses anti-inflammatory properties, which help in reducing the number of inflammatory papules and pustules associated with acne1. Azelaoyl PAF, specifically, has been shown to increase frataxin protein and mRNA expression through a transcriptional mechanism, which is mediated by its activation of PPAR-γ2. This receptor plays a crucial role in regulating genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. In the context of skin aging, azelaic acid has been found to reduce a senescence-like phenotype in photo-irradiated human dermal fibroblasts, suggesting a role in anti-aging treatments3. Additionally, azelaic acid has been observed to decrease the fibrinolytic potential of melanoma cells, which may contribute to its therapeutic efficacy in treating lentigo maligna melanoma4.
Azelaic acid has been widely used in dermatology for the treatment of acne vulgaris and rosacea. It has shown comparable efficacy to other topical treatments such as benzoyl peroxide, clindamycin, and tretinoin. Patients have reported high satisfaction rates with azelaic acid treatment, citing improvements in symptoms and overall skin condition1. Furthermore, azelaic acid has been effective in treating hyperpigmentary disorders like melasma, suggesting its utility in managing skin conditions characterized by abnormal melanocyte function5.
In the field of neurology, Azelaoyl PAF has emerged as a potential therapeutic agent for Friedreich’s ataxia, a neurodegenerative disease characterized by frataxin deficiency. The ability of Azelaoyl PAF to increase frataxin levels in human neuroblastoma cells and fibroblasts from Friedreich’s ataxia patients indicates its potential role in the treatment of this condition2.
Azelaic acid has shown antiproliferative and cytotoxic effects on human malignant melanocytes, which may be beneficial in arresting the progression of cutaneous malignant melanoma. The selective cytotoxic action of azelaic acid on melanoma cells is thought to be related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis45.
In the context of endocrinology, azelaic acid has been studied for its effects on carbohydrate metabolism in type 2 diabetes. A study on high fat diet-induced diabetic mice demonstrated that azelaic acid could significantly regulate plasma glucose, insulin, and carbohydrate metabolic key enzymes, suggesting its potential as a therapeutic agent against type 2 diabetes mellitus7.
Azelastine, a derivative of azelaic acid, has been shown to inhibit platelet-activating factor (PAF)-induced allergic and asthmatic reactions. It has been effective in reducing PAF-induced platelet aggregation, paw edema, and bronchoconstriction, indicating its potential use in the treatment of asthma and allergic conditions69.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: